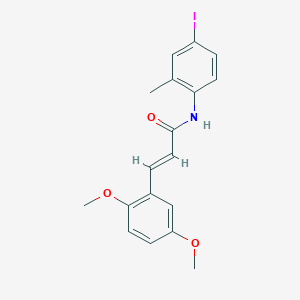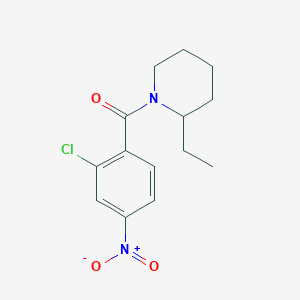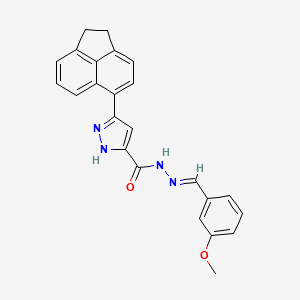
(2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide is an organic compound that features a combination of methoxy, iodo, and methyl groups attached to a phenyl ring, along with a prop-2-enamide moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and 4-iodo-2-methylaniline.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 2,5-dimethoxybenzaldehyde and an appropriate reagent to form a 2,5-dimethoxyphenyl derivative.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-iodo-2-methylaniline under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
(2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding amide.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or cyanides under appropriate conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amide.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science:
作用機序
The mechanism of action of (2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
(2E)-3-(2,5-dimethoxyphenyl)-N-(4-bromo-2-methylphenyl)prop-2-enamide: Similar structure with a bromine atom instead of iodine.
(2E)-3-(2,5-dimethoxyphenyl)-N-(4-chloro-2-methylphenyl)prop-2-enamide: Similar structure with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in (2E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide may confer unique reactivity and biological activity compared to its bromine and chlorine analogs. Iodine is a larger halogen and can participate in different types of interactions, potentially leading to distinct properties.
特性
分子式 |
C18H18INO3 |
|---|---|
分子量 |
423.2 g/mol |
IUPAC名 |
(E)-3-(2,5-dimethoxyphenyl)-N-(4-iodo-2-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H18INO3/c1-12-10-14(19)5-7-16(12)20-18(21)9-4-13-11-15(22-2)6-8-17(13)23-3/h4-11H,1-3H3,(H,20,21)/b9-4+ |
InChIキー |
HPBKNJRBDFGALU-RUDMXATFSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)I)NC(=O)/C=C/C2=C(C=CC(=C2)OC)OC |
正規SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C=CC2=C(C=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4E)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692148.png)
![N-[4-[(2Z)-2-(1-carbamothioyl-3-methyl-5-oxopyrazol-4-ylidene)hydrazinyl]phenyl]-N-methylacetamide](/img/structure/B11692156.png)
![N'-{(E)-[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692168.png)
![4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2-methoxyphenyl propanoate](/img/structure/B11692170.png)
![3-(2,5-Dimethoxyphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11692171.png)

![2-(1H-benzotriazol-1-yl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11692179.png)
![N-[3-(morpholin-4-yl)propyl]-2-nitrobenzenesulfonamide](/img/structure/B11692198.png)
![4-benzyl-2-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11692200.png)
![5-[(4Z)-4-(5-bromo-2-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B11692204.png)
![5-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11692215.png)
![N-[4-(benzyloxy)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B11692219.png)
